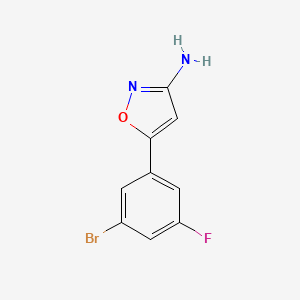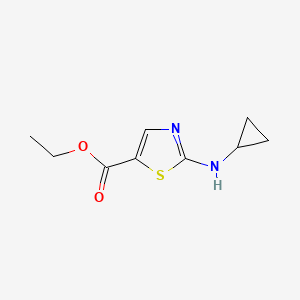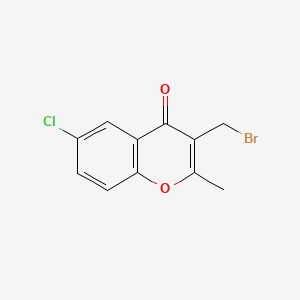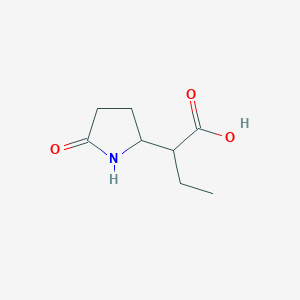
2-(5-Oxopyrrolidin-2-yl)butanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Oxopyrrolidin-2-yl)butanoic acid is a chemical compound with the molecular formula C8H13NO3 It is characterized by the presence of a pyrrolidinone ring, which is a five-membered lactam structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Oxopyrrolidin-2-yl)butanoic acid typically involves the formation of the pyrrolidinone ring followed by the introduction of the butanoic acid side chain. One common method involves the cyclization of a suitable precursor, such as a γ-amino acid, under acidic or basic conditions to form the pyrrolidinone ring. The butanoic acid side chain can then be introduced through various alkylation or acylation reactions.
Industrial Production Methods
Industrial production of 2-(5-Oxopyrrolidin-2-yl)butanoic acid may involve more efficient and scalable methods, such as catalytic processes or continuous flow synthesis. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and waste production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Oxopyrrolidin-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the pyrrolidinone ring to a pyrrolidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the pyrrolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrolidinone or pyrrolidine derivatives.
Applications De Recherche Scientifique
2-(5-Oxopyrrolidin-2-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(5-Oxopyrrolidin-2-yl)butanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrrolidinone ring can act as a pharmacophore, binding to specific sites on proteins and altering their function. The exact molecular targets and pathways involved vary depending on the context of its use.
Comparaison Avec Des Composés Similaires
2-(5-Oxopyrrolidin-2-yl)butanoic acid can be compared with other similar compounds, such as:
Pyrrolidine-2,5-diones: These compounds also contain a pyrrolidinone ring but differ in the substitution pattern and side chains.
Pyrrolizines: These compounds have a fused bicyclic structure that includes a pyrrolidine ring.
Prolinol: This compound contains a pyrrolidine ring with a hydroxyl group, differing in its functional groups and potential reactivity.
The uniqueness of 2-(5-Oxopyrrolidin-2-yl)butanoic acid lies in its specific substitution pattern and the presence of both a pyrrolidinone ring and a butanoic acid side chain, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H13NO3 |
|---|---|
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
2-(5-oxopyrrolidin-2-yl)butanoic acid |
InChI |
InChI=1S/C8H13NO3/c1-2-5(8(11)12)6-3-4-7(10)9-6/h5-6H,2-4H2,1H3,(H,9,10)(H,11,12) |
Clé InChI |
JELKYZQXVVLOOB-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1CCC(=O)N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


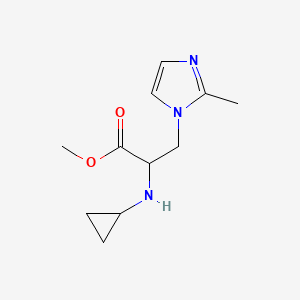
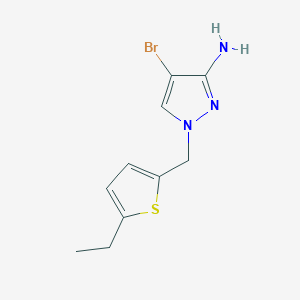

![2-chloro-N-[(4-sulfamoylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B13545791.png)

![10,10-Difluoro-8-azabicyclo[4.3.1]decane-1-carboxylicacidhydrochloride](/img/structure/B13545796.png)
![2-(3,5-dichloropyridin-4-yl)-1-[(1S)-1-methyl-2,3-dihydro-1H-isoindol-2-yl]ethan-1-one](/img/structure/B13545797.png)
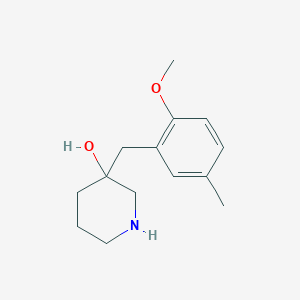
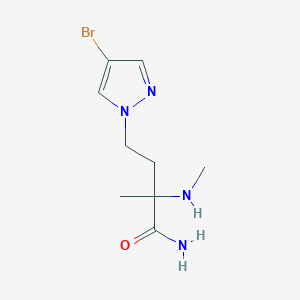
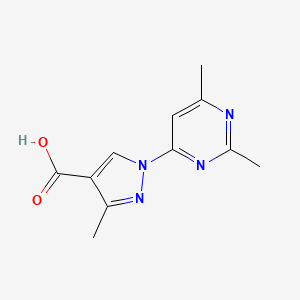
![[2-(aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-5-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B13545824.png)
